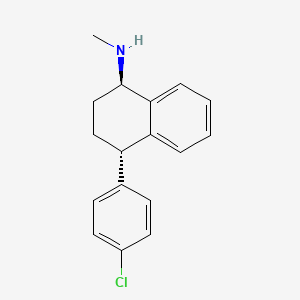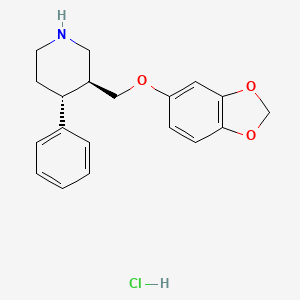
PHM-27 (human)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PHM-27 (human) is a peptide hormone derived from the human preprovasoactive intestinal polypeptide gene. It is composed of 27 amino acid residues and has a unique structure that includes an amino-terminal histidine and a carboxy-terminal methionine amide. This peptide is known for its role in various biological processes, including vasodilation, insulin secretion, and smooth muscle relaxation .
Mechanism of Action
Target of Action
PHM-27 (human) is a potent agonist of the human calcitonin receptor . The human calcitonin receptor is a G protein-coupled receptor that plays a crucial role in calcium homeostasis .
Mode of Action
PHM-27 (human) interacts with the human calcitonin receptor, triggering a series of intracellular events. It has an EC50 of 11 nM, indicating a high affinity for the receptor . The interaction of PHM-27 (human) with the calcitonin receptor enhances glucose-induced insulin secretion from beta cells by an autocrine mechanism .
Biochemical Pathways
The human VIP/PHM-27 gene, which encodes PHM-27, is composed of 7 exons and is regulated synergistically by cyclic AMP and protein kinase C pathways . The peptide C-terminal α-amidation, a crucial step in the maturation of many bioactive peptides, proceeds through a 2-step mechanism catalyzed by 2 different enzymes encoded in a single mRNA .
Result of Action
The primary result of PHM-27 (human) action is the enhancement of glucose-induced insulin secretion from beta cells . This effect is achieved through an autocrine mechanism, suggesting that PHM-27 (human) may play a role in glucose homeostasis .
Biochemical Analysis
Biochemical Properties
PHM-27 (human) plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to efficiently enhance glucose-induced insulin secretion from beta cells by binding to the human calcitonin receptor . This interaction is vital for its function as it activates the receptor, leading to downstream signaling events that promote insulin secretion .
Cellular Effects
PHM-27 (human) has profound effects on various types of cells and cellular processes. It influences cell function by enhancing glucose-induced insulin secretion from beta cells . Additionally, PHM-27 (human) impacts cell signaling pathways, gene expression, and cellular metabolism. It activates the calcitonin receptor, which in turn triggers a cascade of intracellular events that promote insulin secretion and regulate glucose homeostasis .
Molecular Mechanism
The molecular mechanism of PHM-27 (human) involves its binding to the human calcitonin receptor. This binding interaction activates the receptor, leading to the activation of downstream signaling pathways such as the cyclic AMP and protein kinase C pathways . These pathways play a crucial role in regulating insulin secretion and glucose homeostasis. PHM-27 (human) also undergoes C-terminal α-amidation, which is essential for its biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PHM-27 (human) change over time. The compound is stable when stored at -80°C for up to 2 years and at -20°C for up to 1 year . In solvent, it remains stable at -80°C for 6 months and at -20°C for 1 month . Long-term effects on cellular function observed in in vitro and in vivo studies include sustained enhancement of glucose-induced insulin secretion .
Dosage Effects in Animal Models
The effects of PHM-27 (human) vary with different dosages in animal models. At lower doses, it effectively enhances glucose-induced insulin secretion without causing adverse effects .
Metabolic Pathways
PHM-27 (human) is involved in metabolic pathways that regulate glucose homeostasis. It interacts with enzymes and cofactors involved in the cyclic AMP and protein kinase C pathways . These interactions are crucial for its role in enhancing insulin secretion and maintaining glucose levels .
Transport and Distribution
PHM-27 (human) is transported and distributed within cells and tissues through specific transporters and binding proteins. It is known to interact with the human calcitonin receptor, which facilitates its localization and accumulation in target cells . This interaction is essential for its biological activity and function .
Subcellular Localization
The subcellular localization of PHM-27 (human) is primarily in the extracellular region and neuron projections . It is directed to specific compartments or organelles through targeting signals and post-translational modifications such as C-terminal α-amidation . This localization is crucial for its activity and function in regulating insulin secretion and glucose homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PHM-27 (human) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of PHM-27 (human) typically involves large-scale SPPS. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Chemical Reactions Analysis
Types of Reactions
PHM-27 (human) undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to create analogs with altered biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard SPPS reagents such as DIC and HOBt.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
PHM-27 (human) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and regulation of physiological processes.
Medicine: Explored for its potential therapeutic applications in conditions such as diabetes, where it enhances glucose-induced insulin secretion.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Comparison with Similar Compounds
PHM-27 (human) is similar to other peptides in the glucagon-secretin family, such as vasoactive intestinal peptide (VIP) and peptide histidine isoleucinamide (PHI-27). PHM-27 (human) is unique due to its specific amino acid sequence and its potent agonist activity at the calcitonin receptor. Similar compounds include:
VIP: A 28-amino acid peptide with similar biological activities.
PHI-27: A peptide with a similar structure but different amino acid composition.
PHV-42: Another peptide derived from the same precursor protein .
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C135H214N34O40S/c1-68(2)49-89(155-124(198)92(52-71(7)8)156-118(192)86(35-25-28-47-138)152-131(205)100(64-171)166-127(201)94(54-77-29-19-17-20-30-77)161-128(202)98(59-108(183)184)162-133(207)102(66-173)167-135(209)110(76(15)174)169-129(203)96(55-78-31-21-18-22-32-78)163-134(208)109(73(11)12)168-105(178)62-144-116(190)97(58-107(181)182)154-113(187)74(13)146-114(188)82(139)57-80-60-142-67-145-80)115(189)143-61-104(177)148-87(40-42-103(140)176)120(194)157-93(53-72(9)10)125(199)165-99(63-170)130(204)147-75(14)112(186)150-84(33-23-26-45-136)117(191)151-85(34-24-27-46-137)119(193)160-95(56-79-36-38-81(175)39-37-79)126(200)158-91(51-70(5)6)123(197)153-88(41-43-106(179)180)121(195)164-101(65-172)132(206)159-90(50-69(3)4)122(196)149-83(111(141)185)44-48-210-16/h17-22,29-32,36-39,60,67-76,82-102,109-110,170-175H,23-28,33-35,40-59,61-66,136-139H2,1-16H3,(H2,140,176)(H2,141,185)(H,142,145)(H,143,189)(H,144,190)(H,146,188)(H,147,204)(H,148,177)(H,149,196)(H,150,186)(H,151,191)(H,152,205)(H,153,197)(H,154,187)(H,155,198)(H,156,192)(H,157,194)(H,158,200)(H,159,206)(H,160,193)(H,161,202)(H,162,207)(H,163,208)(H,164,195)(H,165,199)(H,166,201)(H,167,209)(H,168,178)(H,169,203)(H,179,180)(H,181,182)(H,183,184)/t74-,75-,76+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,109-,110-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBIOQUUAYXLJJ-WZUUGAJWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CNC=N4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CNC=N4)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C135H214N34O40S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2985.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;dihydrochloride](/img/structure/B3179259.png)
![N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;dihydrochloride](/img/structure/B3179261.png)
![N-[(2S)-1-[4-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B3179267.png)
![4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid](/img/structure/B3179270.png)
![N-[2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride](/img/structure/B3179278.png)





